Technical Whitepaper: Synthesis, Structural Profiling, and Pharmacological Potential of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
Technical Whitepaper: Synthesis, Structural Profiling, and Pharmacological Potential of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
Executive Summary
In the landscape of modern targeted therapeutics, the rational design of small-molecule inhibitors relies heavily on modular, highly characterized building blocks. N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide (CAS: 87060-70-6)[1] is a synthetic chemical entity that embodies a privileged pharmacophore widely utilized in kinase inhibitor design. Featuring an isonicotinamide core coupled to a functionalized phenyl ring, this compound serves as a critical scaffold for developing highly selective, ATP-competitive inhibitors targeting kinases such as Glycogen Synthase Kinase-3 (GSK-3)[2] and various receptor tyrosine kinases.
This whitepaper provides an in-depth technical guide on the physicochemical properties, pharmacophore rationale, and a self-validating synthetic methodology for this compound, designed for medicinal chemists and drug development professionals.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of a scaffold is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The structural features of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide strictly adhere to Lipinski’s Rule of Five, making it an ideal starting point for oral drug development.
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide |
| CAS Number | 87060-70-6 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| Hydrogen Bond Donors | 2 (Amide NH, Hydroxyl OH) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amide O, Hydroxyl O) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area (TPSA) | ~62.3 Ų |
| Predicted LogP | 1.6 - 1.9 (Optimal lipophilicity) |
Pharmacophore Analysis & Target Rationale
The structural architecture of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide is intentionally bifurcated into two distinct interaction domains:
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The Isonicotinamide Core (Hinge-Binding Motif): Isonicotinamides are well-documented hinge-binding motifs in kinase inhibitors[2]. The pyridine nitrogen acts as a potent hydrogen bond acceptor, typically interacting with the backbone NH of hinge region residues (e.g., Val135 in GSK-3β)[3]. The amide linker provides structural rigidity, orienting the molecule within the ATP-binding pocket while offering additional hydrogen bonding capacity (often interacting with conserved lysine residues like Lys85)[2].
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The 4-(1-hydroxyethyl)phenyl Moiety (Solvent/Hydrophobic Domain): The phenyl ring acts as a hydrophobic spacer, directing the molecule toward the solvent-exposed region or an adjacent hydrophobic pocket. The 1-hydroxyethyl group provides a chiral center and a terminal hydroxyl group capable of forming specific polar contacts with solvent molecules or peripheral protein residues, thereby enhancing both target selectivity and aqueous solubility.
Caption: Pharmacophore model detailing kinase hinge-binding and solvent-exposed domain interactions.
Chemical Synthesis & Methodology
The synthesis of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide relies on a highly efficient nucleophilic acyl substitution (amide coupling) between isonicotinoyl chloride and 4-(1-hydroxyethyl)aniline[4][5].
Step-by-Step Experimental Protocol
Phase 1: Reagent Preparation and Reaction Setup
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Atmospheric Control: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.
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Causality: Isonicotinoyl chloride is highly susceptible to hydrolysis; trace ambient moisture will competitively convert the electrophile back into unreactive isonicotinic acid, drastically reducing yield.
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Nucleophile Solvation: Dissolve 1.0 equivalent (10 mmol) of 4-(1-hydroxyethyl)aniline[5] in 30 mL of anhydrous dichloromethane (DCM).
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Base Addition: Add 2.5 equivalents (25 mmol) of Triethylamine (TEA) to the solution.
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Causality: The coupling reaction produces equimolar HCl. If unneutralized, HCl rapidly protonates the nucleophilic amine of the aniline derivative, rendering it inactive and halting the reaction[4]. An excess of TEA acts as an acid scavenger.
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Phase 2: Electrophile Addition and Coupling 4. Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath.
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Causality: Amide coupling with acid chlorides is highly exothermic. Lowering the kinetic energy suppresses competing side reactions, specifically the O-acylation of the secondary alcohol on the 1-hydroxyethyl group, ensuring chemoselectivity for the amine[4].
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Electrophile Introduction: Dissolve 1.1 equivalents (11 mmol) of isonicotinoyl chloride hydrochloride in 10 mL of anhydrous DCM and add it dropwise to the stirring amine solution over 30 minutes.
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Reaction Propagation: Remove the ice bath, allow the reaction to gradually warm to room temperature (20-25°C), and stir for 4-6 hours.
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Self-Validation Step: Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 5% Methanol in DCM) and LC-MS. The complete disappearance of the aniline starting material (m/z 138.1) and the dominant appearance of the product mass (m/z 243.1 [M+H]⁺) confirms successful conversion.
Phase 3: Workup and Purification 8. Quenching: Quench the reaction with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
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Causality: This mildly basic aqueous wash neutralizes any unreacted acid chloride and extracts the excess TEA and TEA-HCl salts into the aqueous layer.
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Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) (3 × 20 mL). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Concentrate the organic phase under reduced pressure and purify the crude product via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in DCM) to yield the pure title compound[1].
Caption: Synthetic workflow of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide via amide coupling.
Analytical Validation Protocols
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical suite must be executed:
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High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 minutes). A single sharp peak at ~254 nm confirms >95% purity.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) must yield a base peak of m/z 243.1 , corresponding to the[M+H]⁺ molecular ion.
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Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆): Structural confirmation requires identifying the highly deshielded pyridine protons (~8.7 ppm, doublet), the amide NH singlet (~10.5 ppm), the phenyl aromatic protons (multiplets around 7.3-7.7 ppm), and the characteristic aliphatic signals of the 1-hydroxyethyl group (a quartet for the CH at ~4.7 ppm and a doublet for the CH₃ at ~1.3 ppm).
References
- ChemicalBook. "N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide | 87060-70-6".
- Sigma-Aldrich. "4-(1-Hydroxyethyl)aniline 97% 14572-89-5".
- OSTI.gov. "Discovery of Isonicotinamides as Highly Selective, Brain Penetrable and Orally Active Glycogen Synthase Kinase-3 Inhibitors".
- National Center for Biotechnology Information (PMC). "Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease".
- Frontiers in Chemistry. "Ultrasound Irradiation Assisted Synthesis of Luminescent Nano Amide-Functionalized Metal-Organic Frameworks".
Sources
- 1. N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide | 87060-70-6 [m.chemicalbook.com]
- 2. osti.gov [osti.gov]
- 3. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ultrasound Irradiation Assisted Synthesis of Luminescent Nano Amide-Functionalized Metal-Organic Frameworks; Application Toward Phenol Derivatives Sensing [frontiersin.org]
- 5. 4-(1-Hydroxyethyl)aniline 97 14572-89-5 [sigmaaldrich.com]
